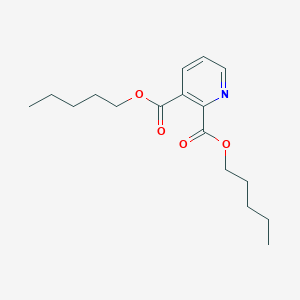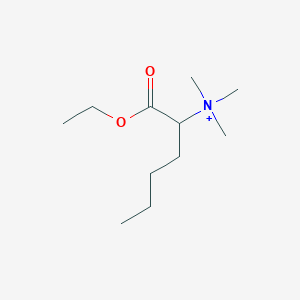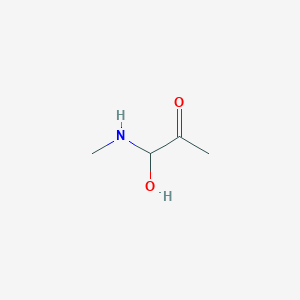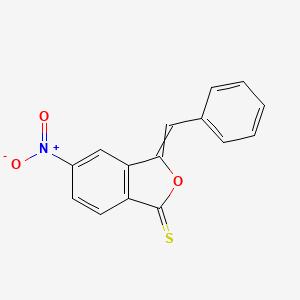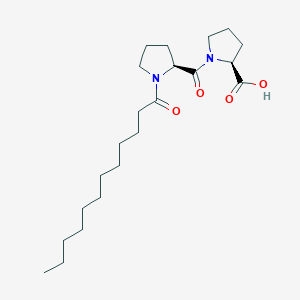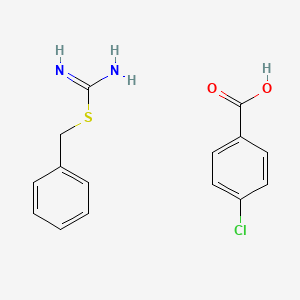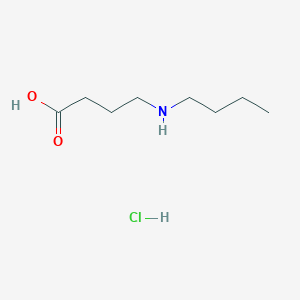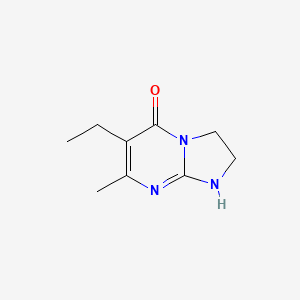
3,4,7,8-Tetramethyldec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7,8-Tetramethyldec-5-ene is an organic compound characterized by its unique structure, which includes four methyl groups attached to a decene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetramethyldec-5-ene typically involves the alkylation of a suitable decene precursor with methylating agents. One common method is the use of methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the alkylation reactions. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,7,8-Tetramethyldec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation of this compound using hydrogen gas in the presence of a palladium catalyst results in the corresponding alkane.
Substitution: Halogenation reactions can occur with halogens such as chlorine or bromine, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Chlorine gas in the presence of light or a radical initiator.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: 3,4,7,8-Tetramethyldecane.
Substitution: Halogenated derivatives such as 3,4,7,8-Tetramethyl-5-chlorodecane.
Applications De Recherche Scientifique
3,4,7,8-Tetramethyldec-5-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4,7,8-Tetramethyldec-5-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,7,8-Tetramethyl-1,10-phenanthroline: A compound with a similar methylation pattern but different backbone structure.
2,2,9,9-Tetramethyldec-5-ene-3,7-diyne: Another compound with a similar decene backbone but different functional groups.
Uniqueness
3,4,7,8-Tetramethyldec-5-ene is unique due to its specific arrangement of methyl groups and the presence of a double bond in the decene backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
64781-01-7 |
|---|---|
Formule moléculaire |
C14H28 |
Poids moléculaire |
196.37 g/mol |
Nom IUPAC |
3,4,7,8-tetramethyldec-5-ene |
InChI |
InChI=1S/C14H28/c1-7-11(3)13(5)9-10-14(6)12(4)8-2/h9-14H,7-8H2,1-6H3 |
Clé InChI |
YYOPDFGMCCDDGH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)C=CC(C)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14494710.png)
![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
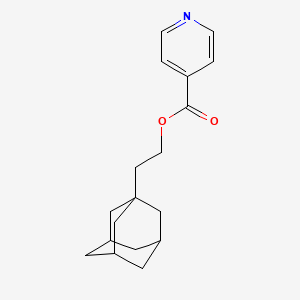
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
